molecular formula C11H8ClF3N2O2 B254014 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline CAS No. 951904-96-4

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline

Cat. No.: B254014
CAS No.: 951904-96-4
M. Wt: 292.64 g/mol
InChI Key: YMCGAIKBFPLEEO-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline is a heterocyclic compound with the molecular formula C11H8ClF3N2O2. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with trifluoromethylating agents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazoline derivatives with hydroxyl groups, while substitution reactions could introduce various functional groups at the chloro or methoxy positions .

Scientific Research Applications

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in cancer treatment.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6,8-dimethoxy-2-(trifluoromethyl)quinoline
  • 4-Chloro-7-(trifluoromethyl)quinazoline
  • 4-Chloro-2-methyl-8-trifluoromethyl-quinoline

Uniqueness

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups can enhance its stability and lipophilicity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O2/c1-18-7-3-5-6(4-8(7)19-2)16-10(11(13,14)15)17-9(5)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCGAIKBFPLEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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